1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a heteroaroylphenylurea derivative characterized by a benzodioxole moiety linked via a urea bridge to a tetrahydroquinoline scaffold modified with a propylsulfonyl group. The propylsulfonyl substituent likely modulates solubility, pharmacokinetics, and target binding affinity.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-2-10-29(25,26)23-9-3-4-14-11-15(5-7-17(14)23)21-20(24)22-16-6-8-18-19(12-16)28-13-27-18/h5-8,11-12H,2-4,9-10,13H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUUZHDPSGLKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with tetrahydroquinoline frameworks. The urea linkage plays a crucial role in enhancing the biological activity of the resulting molecule. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have demonstrated that derivatives containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity . For instance, compounds synthesized with similar structures have shown promising results in inhibiting cancer cell proliferation across various cell lines.
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF-7 | 4.52 | 4.56 |
The above data highlights that certain derivatives outperform standard chemotherapeutic agents like doxorubicin in terms of cytotoxicity against cancer cell lines such as HepG2, HCT116, and MCF-7 .
The mechanisms underlying the anticancer effects of this compound involve several pathways:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by annexin V-FITC assays.
- Cell Cycle Arrest : Analysis indicates that the compound can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
Case Studies
A notable case study involved the evaluation of a related compound's effects on human cancer cell lines. The study utilized the SRB assay to assess cytotoxicity and found that compounds with similar structural motifs exhibited selective toxicity towards cancer cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related derivatives, emphasizing substituent effects, synthesis, and pharmacological relevance.
Key Structural and Functional Insights:
Urea vs. Hydroxyurea Derivatives :
- The target compound and Compound 12 share a urea core, which is critical for hydrogen bonding with biological targets. In contrast, N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea () features a hydroxyurea group, which may alter redox properties or metal-binding capacity .
Substituent Impact: Propylsulfonyl vs. Chlorobenzoyl: The target’s propylsulfonyl group on the tetrahydroquinoline likely enhances solubility and metabolic stability compared to Compound 12’s 3-chlorobenzoyl group, which may increase electrophilicity and reactivity . Tetrahydroquinoline vs.
Synthetic Feasibility: Compound 12 was synthesized in 44% yield with 88% HPLC purity , suggesting that the target compound’s synthesis may require optimization due to the bulky propylsulfonyl group and tetrahydroquinoline complexity.
Pharmacological Hypotheses :
- The benzodioxole moiety in all listed compounds is associated with enhanced blood-brain barrier penetration and reduced oxidative metabolism. However, the absence of direct activity data for the target compound limits mechanistic conclusions.
Limitations:
- No CAS number, spectral data, or bioactivity data are available for the target compound in the provided evidence.
- Compounds like 3-(2-aminobutyl)indole () and naphthalen-1-yl 1H-indole-3-carboxylate () share only peripheral structural motifs (e.g., aromatic amines) and are excluded from direct comparison.
Notes
- Evidence Gaps : The target compound’s exact molecular formula, synthetic route, and bioactivity remain unaddressed in the provided materials.
- Structural Diversity: While urea derivatives dominate the comparison, non-urea benzodioxole analogs (e.g., ketones in –5) highlight the scaffold’s versatility in drug design.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the benzo[d][1,3]dioxole and tetrahydroquinoline moieties. Key steps include:
- Coupling of the urea linkage : Use of carbodiimides (e.g., EDC or DCC) as coupling agents under anhydrous conditions (e.g., DMF or THF) to form the urea bond between the amine and carbonyl groups .
- Sulfonylation of tetrahydroquinoline : Reaction with propane sulfonyl chloride in the presence of a base (e.g., K₂CO₃) at 60–80°C for 6–12 hours to introduce the propylsulfonyl group .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm regiochemistry of the benzo[d][1,3]dioxole and tetrahydroquinoline moieties .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) to assess purity; retention time and UV-Vis spectra (λ = 254 nm) for quantification .
- Mass Spectrometry (ESI-MS or HRMS) : To verify molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity while addressing potential data contradictions?
- High-throughput screening (HTS) : Use 96-well plate assays (e.g., cell viability via MTT assay) with positive/negative controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05) to identify preliminary activity .
- Dose-response studies : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values. Address outliers by repeating experiments in triplicate and applying Grubbs’ test for outlier removal .
- Mechanistic studies : Combine HTS with RNA sequencing or proteomics to identify pathways affected by the compound, reducing false positives from off-target effects .
Q. What strategies mitigate thermal and photolytic degradation during long-term stability studies?
- Thermogravimetric analysis (TGA) : Determine decomposition onset (e.g., ~220°C for urea derivatives) to guide storage conditions (e.g., refrigeration at 4°C) .
- Photostability testing : Expose samples to UV light (λ = 254 nm) for 24–72 hours; use amber vials or antioxidants (e.g., BHT) if degradation exceeds 15% .
- Lyophilization : For aqueous solutions, lyophilize and store under inert gas (e.g., argon) to prevent hydrolysis of the sulfonyl group .
Q. How can structure-activity relationship (SAR) studies guide the optimization of substituents for enhanced potency?
- Modify the propylsulfonyl group : Replace with methylsulfonyl or cyclopropylsulfonyl to assess steric/electronic effects on target binding (e.g., enzyme inhibition assays) .
- Vary the benzo[d][1,3]dioxole moiety : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to enhance π-π stacking with hydrophobic enzyme pockets .
- Tetrahydroquinoline substitution : Test analogs with fluorine at the 7-position to improve metabolic stability without compromising solubility .
Q. What computational methods validate molecular docking predictions for this compound?
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS or AMBER to assess binding mode stability with target proteins (e.g., kinases) .
- Free energy perturbation (FEP) : Calculate ΔΔG values for ligand-protein interactions to prioritize analogs with predicted higher affinity .
- Consensus docking : Use multiple software (e.g., AutoDock Vina, Glide) to reduce false positives; validate with experimental IC₅₀ correlations .
Methodological Notes
- Data contradiction resolution : Cross-validate biological assays (e.g., SPR for binding affinity vs. cellular assays) to confirm target engagement .
- Statistical experimental design : Apply factorial designs (e.g., 2³ factorial) to optimize reaction yields or bioactivity by varying temperature, solvent, and catalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
